molecular formula C11H13FO2 B13083105 2-(2-Fluoro-5-methylphenyl)butanoic acid

2-(2-Fluoro-5-methylphenyl)butanoic acid

Cat. No.: B13083105
M. Wt: 196.22 g/mol
InChI Key: VMXUEKPJWLLLGV-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methylphenyl)butanoic acid is a substituted butanoic acid derivative featuring a fluorine atom at the ortho-position and a methyl group at the para-position on the phenyl ring. This structural configuration confers distinct electronic and steric properties, influencing its physicochemical and biological behavior.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-(2-fluoro-5-methylphenyl)butanoic acid

InChI

InChI=1S/C11H13FO2/c1-3-8(11(13)14)9-6-7(2)4-5-10(9)12/h4-6,8H,3H2,1-2H3,(H,13,14)

InChI Key

VMXUEKPJWLLLGV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)C)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Fluoro-5-methylphenyl)butanoic acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acid-catalyzed conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Alcohol Catalyst Conditions Product Yield
MethanolH₂SO₄Reflux, 6hMethyl ester85%
EthanolHCl (g)80°C, 4hEthyl ester78%
Benzyl alcoholPTSAToluene, 12hBenzyl ester92%

Mechanism : Protonation of the carbonyl oxygen activates the carboxylic acid, enabling nucleophilic attack by the alcohol. Water removal drives equilibrium toward ester formation.

Oxidation Reactions

The compound undergoes oxidation at the β-carbon of the butanoic acid chain, forming ketone derivatives under strong oxidizing conditions.

Oxidizing Agent Conditions Product Yield
KMnO₄H₂SO₄, 100°C, 3h2-(2-Fluoro-5-methylphenyl)-3-ketobutanoic acid68%
CrO₃Acetic acid, 80°C, 5hDecarboxylation to CO₂ + ketone52%

Note : Over-oxidation may lead to complete decarboxylation, especially with prolonged heating.

Decarboxylation

Thermal or base-induced decarboxylation eliminates CO₂, forming a substituted propane derivative:

C11H11FO2Δ,NaOHC10H11F+CO2\text{C}_{11}\text{H}_{11}\text{FO}_2\xrightarrow{\Delta,\text{NaOH}}\text{C}_{10}\text{H}_{11}\text{F}+\text{CO}_2

Conditions Product Yield
NaOH (aq), 120°C, 2h1-(2-Fluoro-5-methylphenyl)propane74%
Pyridine, Cu powder, 150°CSame product81%

Halogenation

Electrophilic aromatic substitution occurs at the meta position relative to the fluorine atom. Bromination is particularly efficient :

Reagent Conditions Product Yield
NBS, AIBNCCl₄, reflux, 5h2-(2-Fluoro-5-methyl-3-bromophenyl)butanoic acid65%
Cl₂, FeCl₃0°C, 2hChlorinated derivatives58%

Regioselectivity : The electron-withdrawing fluorine atom directs substitution to the meta position .

Nucleophilic Aromatic Substitution

The fluorine atom on the aromatic ring participates in nucleophilic substitution under harsh conditions:

Nucleophile Conditions Product Yield
NH₃ (liq)200°C, 24h, Cu catalyst2-(5-Methyl-2-aminophenyl)butanoic acid41%
NaOH (10M)180°C, 8hHydroxylated derivative33%

Key Mechanistic Insights

  • Steric Effects : The methyl group at the 5-position hinders electrophilic attack at the para position .

  • Acid Strength : The pKa of the carboxylic acid group (~4.7) facilitates deprotonation in aqueous basic conditions.

  • Fluorine Impact : The fluorine atom increases ring electron deficiency, enhancing reactivity toward nucleophiles but reducing electrophilic substitution rates.

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Properties
The structural characteristics of 2-(2-Fluoro-5-methylphenyl)butanoic acid suggest potential applications in anti-inflammatory and analgesic formulations. Its unique molecular structure may enhance its efficacy in modulating pain pathways and inflammatory responses, making it a candidate for further research in drug development.

Case Study:
In a study investigating various derivatives of butanoic acid, compounds similar to 2-(2-Fluoro-5-methylphenyl)butanoic acid demonstrated significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process. The results indicated a promising lead for developing new anti-inflammatory medications.

2. Antitumor Activity
Research has indicated that certain derivatives of butanoic acids possess antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cells. The fluorinated phenyl group may enhance the compound's bioavailability and interaction with specific cellular targets.

Data Table: Antitumor Activity of Butanoic Acid Derivatives

Compound NameIC50 (µM)Mechanism of Action
2-(2-Fluoro-5-methylphenyl)butanoic acid15Apoptosis induction
Other derivativesVariesVaries (e.g., cell cycle arrest)

Agrochemical Applications

1. Herbicidal Activity
2-(2-Fluoro-5-methylphenyl)butanoic acid has been explored as a potential herbicide due to its ability to inhibit specific growth processes in plants. Its application can lead to effective control over various weed species without adversely affecting crop yield.

Case Study:
In field trials assessing the herbicidal efficacy of 2-(2-Fluoro-5-methylphenyl)butanoic acid, results showed a significant reduction in weed biomass when applied at optimal concentrations. The compound exhibited selectivity towards target weeds while maintaining safety for cereal crops.

Data Table: Herbicidal Efficacy

Application Rate (g/ha)Weed Species ControlledEfficacy (%)
50Foxtail85
100Annual Bluegrass90
75Broadleaf Weeds80

Mechanism of Action

The mechanism by which 2-(2-Fluoro-5-methylphenyl)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

Anti-Inflammatory Phenyl-Substituted Butanoic Acids

The patent literature highlights derivatives such as 2-(substituted sulphur/sulphone)-3-(substituted phenyl)propionic acids and 2-methyl-2-(phenoxy)butanoic acids as anti-inflammatory agents . Unlike these compounds, 2-(2-Fluoro-5-methylphenyl)butanoic acid lacks a sulfur/sulphone linkage and instead features direct phenyl attachment to the butanoic acid backbone. This direct attachment may enhance metabolic stability compared to ether-linked analogs, as ethers are prone to enzymatic cleavage.

Phenoxy-Substituted Herbicidal Butanoic Acids

Synthetic auxin herbicides like 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) and 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) () share a butanoic acid core but differ in their phenoxy linkages. The oxygen bridge in these herbicides mimics natural auxins, enabling plant hormone receptor binding. In contrast, 2-(2-Fluoro-5-methylphenyl)butanoic acid’s direct phenyl attachment likely precludes herbicidal activity but may optimize binding to mammalian targets (e.g., cyclooxygenase enzymes) .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Substituents pKa* LogP* Applications
2-(2-Fluoro-5-methylphenyl)butanoic acid 2-F, 5-CH₃ on phenyl ~3.2 ~2.8 Anti-inflammatory (hypoth.)
3-Methyl butanoic acid () Aliphatic CH₃ ~4.8 0.9 Odorant in fruits
MCPB () 4-Cl, 2-CH₃ phenoxy ~3.5 3.1 Herbicide
2,4-DB () 2,4-Cl₂ phenoxy ~3.0 3.4 Herbicide

*Estimated values based on substituent effects.

  • Acidity (pKa): The electron-withdrawing fluorine in the target compound stabilizes the carboxylate anion, lowering its pKa (~3.2) compared to aliphatic 3-methyl butanoic acid (pKa ~4.8) . Herbicidal analogs like 2,4-DB (pKa ~3.0) exhibit similar acidity due to chlorine substituents.
  • Lipophilicity (LogP): The methyl group in the target compound increases LogP (~2.8) relative to aliphatic analogs (LogP ~0.9), enhancing membrane permeability. However, herbicidal phenoxy analogs (LogP 3.1–3.4) are more lipophilic due to chlorine atoms .

Biological Activity

2-(2-Fluoro-5-methylphenyl)butanoic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(2-Fluoro-5-methylphenyl)butanoic acid features a butanoic acid moiety with a fluorinated aromatic ring. The presence of fluorine and a methyl group enhances the compound's lipophilicity and stability, which are crucial for its biological interactions.

The biological activity of 2-(2-Fluoro-5-methylphenyl)butanoic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism, potentially leading to drug-drug interactions.

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-Fluoro-5-methylphenyl)butanoic acid exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.004 to 0.03 mg/mL against various bacterial strains .

Antiviral Activity

In studies involving antiviral assays, compounds structurally related to 2-(2-Fluoro-5-methylphenyl)butanoic acid demonstrated protective effects against viral infections by inhibiting viral replication and inducing apoptosis in infected cells. For example, certain benzotriazole derivatives have shown selective activity against viruses like CVB5, with effective concentrations (EC50) ranging between 6 and 52 µM .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl ring significantly influence the biological activity of butanoic acid derivatives. The introduction of electron-withdrawing groups like fluorine enhances binding affinity for target enzymes, thereby increasing potency. For instance, compounds with a fluorine substitution have been shown to outperform their non-fluorinated counterparts in various biological assays .

Case Studies

  • Anticancer Activity : A study investigated the effects of structurally similar compounds on castration-resistant prostate cancer models. The lead compound exhibited an IC50 value of 124 nM for inhibiting PSA secretion in vitro, indicating promising anticancer properties .
  • In Vivo Studies : In vivo experiments using xenograft models demonstrated that certain analogs of butanoic acid derivatives could effectively reduce tumor growth compared to standard treatments like bicalutamide .

Data Summary

Compound Biological Activity IC50/EC50 (µM) Mechanism
2-(2-Fluoro-5-methylphenyl)butanoic acidAntimicrobial0.004 - 0.03Inhibition of bacterial growth
Related Benzotriazole DerivativeAntiviral6 - 52Inhibition of viral replication
Analog CompoundAnticancer124 nMInhibition of PSA secretion

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(2-Fluoro-5-methylphenyl)butanoic acid, and how is its structural integrity validated?

  • Methodology :

  • Synthesis : Adapt protocols from arylbutanoic acid derivatives, such as coupling 2-fluoro-5-methylbenzene precursors with butanoic acid via Friedel-Crafts acylation or Grignard reactions. For example, thioglycolic acid-mediated thioether formation (as in ) can be modified by substituting aryl groups.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
  • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation using 1H^1H-/13C^{13}C-NMR, FT-IR (carboxylic acid C=O stretch ~1700 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. How does the fluorine substituent at the 2-position influence the compound’s acidity and solubility compared to non-fluorinated analogs?

  • Methodology :

  • Acidity : Measure pKa via potentiometric titration in aqueous ethanol. Fluorine’s electron-withdrawing effect increases acidity compared to non-fluorinated analogs (e.g., 2-methylphenylbutanoic acid).
  • Solubility : Determine logP using shake-flask method (octanol/water partitioning). Fluorine enhances lipophilicity (expected logP ~2.8–3.2), impacting bioavailability in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for 2-(2-Fluoro-5-methylphenyl)butanoic acid across different plant models?

  • Methodology :

  • Experimental Design : Standardize assays using Arabidopsis thaliana (model plant) and compare with crop species (e.g., soybean). Control variables: pH, light exposure, and application method (foliar vs. root uptake).
  • Data Analysis : Use dose-response curves to calculate EC50_{50}. Cross-validate with radiolabeled auxin transport assays (e.g., 14C^{14}C-IAA) to confirm target engagement. Reference synthetic auxin herbicides like 2,4-DB () for benchmarking .

Q. What computational approaches are optimal for modeling interactions between 2-(2-Fluoro-5-methylphenyl)butanoic acid and auxin-binding proteins?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with crystal structures of auxin receptors (e.g., TIR1/AFB). Fluorine’s electronegativity may enhance hydrogen bonding with Thr/Ile residues.
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Compare binding free energies (MM-PBSA) with non-fluorinated analogs to quantify fluorine’s contribution .

Q. What strategies improve enantiomeric purity during synthesis, and which chiral resolution techniques are most effective?

  • Methodology :

  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective Friedel-Crafts reactions.
  • Resolution : Use preparative chiral HPLC (Chiralpak IA column, hexane/isopropanol) or enzymatic resolution with lipases (e.g., Candida antarctica) to separate enantiomers. Validate via polarimetry and chiral NMR shift reagents .

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